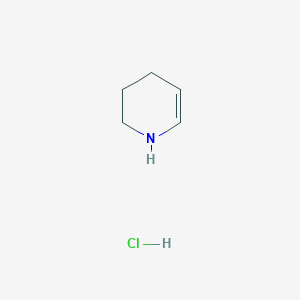

1,2,3,4-Tetrahydropyridine hydrochloride

Description

BenchChem offers high-quality 1,2,3,4-Tetrahydropyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydropyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10ClN |

|---|---|

Molecular Weight |

119.59 g/mol |

IUPAC Name |

1,2,3,4-tetrahydropyridine;hydrochloride |

InChI |

InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h2,4,6H,1,3,5H2;1H |

InChI Key |

HAKSOKWVNPZVNM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CNC1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

1,2,3,4-Tetrahydropyridine hydrochloride CAS number 1799434-61-9

An In-depth Technical Guide to 1,2,3,4-Tetrahydropyridine Hydrochloride (CAS: 1799434-61-9) for Advanced Research

Abstract

The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically significant pharmaceuticals.[1][2] This guide provides an in-depth technical overview of a specific, yet important isomer, 1,2,3,4-Tetrahydropyridine hydrochloride (CAS No. 1799434-61-9) .[3] We will dissect its physicochemical properties, explore robust synthetic strategies and the mechanistic logic behind them, detail comprehensive analytical characterization protocols, and discuss its applications within the broader context of drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic building block.

The Strategic Importance of the Tetrahydropyridine Scaffold

Tetrahydropyridines are six-membered, nitrogen-containing heterocycles featuring one double bond within the ring. The location of this unsaturation gives rise to three primary structural isomers: 1,2,3,4-THP, 1,2,3,6-THP, and 2,3,4,5-THP.[1][4] Each isomer presents unique conformational and electronic properties, making the scaffold highly versatile for chemical modification.

The significance of the THP core is underscored by its presence in compounds with a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) modulatory effects.[5][6][7] A classic example that propelled the field forward is the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), whose metabolite selectively targets dopaminergic neurons, providing a crucial tool for Parkinson's disease research.[1] This history highlights the profound biological impact that even simple THP derivatives can exert. The title compound, 1,2,3,4-Tetrahydropyridine as a hydrochloride salt, serves as a stable and reactive building block for accessing novel chemical entities within this pharmacologically rich space.

Physicochemical & Structural Data

A clear understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and screening. The hydrochloride salt form is deliberately chosen to enhance stability, improve handling characteristics, and often increase aqueous solubility compared to the free base.

| Property | Value | Source(s) |

| Chemical Name | 1,2,3,4-Tetrahydropyridine hydrochloride | [3][8] |

| CAS Number | 1799434-61-9 | [3] |

| Molecular Formula | C₅H₉N · HCl | Inferred |

| Molecular Weight | 119.60 g/mol | Inferred |

| Isomeric Form | 1,2,3,4- (Δ⁵-piperideine) | [4] |

| Appearance | Typically a solid (e.g., crystalline powder) | [9] |

| Storage | Cold-chain transportation recommended | [3] |

Synthesis and Purification: A Mechanistic Approach

While specific vendor-proprietary synthesis routes for CAS 1799434-61-9 are not publicly disclosed, the construction of the 1,2,3,4-tetrahydropyridine core can be achieved through several established and robust synthetic strategies. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and scalability.

Key Synthetic Strategy: Multicomponent Reactions (MCRs)

MCRs are highly efficient for building molecular complexity in a single step and are a favored method for generating diverse libraries of heterocycles like THPs.[10][11] A common approach involves the condensation of an amine source, an aldehyde, and a β-ketoester.[6]

Step-by-Step MCR Protocol (Illustrative):

-

Reaction Setup: To a solution of an appropriate β-ketoester and aldehyde in a suitable solvent (e.g., ethanol), add the nitrogen source (e.g., an aniline derivative or ammonium acetate).[6][12]

-

Catalysis: Introduce an organocatalyst. 1,2,4,5-Benzenetetracarboxylic acid (H4BTCA) has been reported as a novel, mild, and metal-free organocatalyst for such transformations.[6] The catalyst's role is to activate the carbonyls and facilitate the cascade of reactions.

-

Reaction Cascade: The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to form the substituted 1,2,3,4-tetrahydropyridine ring.[12]

-

Work-up & Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction. Purification is achieved via recrystallization or column chromatography to yield the pure tetrahydropyridine free base.

Conversion to Hydrochloride Salt

The final step involves converting the purified free base to its hydrochloride salt for enhanced stability.

-

Dissolution: Dissolve the purified 1,2,3,4-tetrahydropyridine base in a suitable anhydrous solvent, such as diethyl ether or 1,4-dioxane.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.[13]

-

Precipitation & Isolation: The hydrochloride salt, being less soluble, will precipitate out of the solution.

-

Final Processing: The resulting solid is collected by filtration, washed with a small amount of cold anhydrous solvent, and dried under vacuum to yield the final, stable 1,2,3,4-Tetrahydropyridine hydrochloride.

dot

Caption: Quality control workflow for product validation.

Applications in Research and Drug Development

While specific applications for CAS 1799434-61-9 are emerging, its value is derived from the proven potential of the broader tetrahydropyridine class. Researchers can use this compound as a foundational scaffold to develop novel molecules targeting a wide array of diseases.

-

CNS Disorders: The THP scaffold is a key component in molecules targeting CNS receptors, including dopamine and serotonin. I[1]t serves as a template for developing potential treatments for neurological and psychiatric conditions.

-

Antimicrobial Agents: Derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, making this an attractive starting point for the development of new anti-infective agents. *[1][6] Anticancer Therapeutics: The THP ring is found in compounds exhibiting antiproliferative activity. I[5][7]ts rigid structure is ideal for orienting functional groups to achieve specific interactions with biological targets like kinases.

-

Biofilm Inhibition: Recent studies have highlighted the use of THP analogues as potent agents that can disrupt the formation of bacterial biofilms, a critical factor in persistent infections.

[6]### 6. Safety, Handling, and Storage

As a research chemical, 1,2,3,4-Tetrahydropyridine hydrochloride should be handled with appropriate care, following standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. *[14][15][16] Storage: Store in a tightly sealed container in a cool, dry place. A[17]s recommended by suppliers, cold-chain transportation and refrigerated storage are advisable to ensure long-term stability. *[3] Toxicity: While specific toxicity data for this CAS number is not available, related heterocyclic amines and their salts can be irritants and may be harmful if swallowed or inhaled. S[18]ome complex substituted THPs are suspected carcinogens, warranting cautious handling.

1,2,3,4-Tetrahydropyridine hydrochloride (CAS: 1799434-61-9) represents a valuable and versatile building block for chemical synthesis and drug discovery. Its stable salt form and the rich pharmacological history of the tetrahydropyridine scaffold make it an essential tool for researchers aiming to develop novel therapeutics. By understanding the principles of its synthesis, characterization, and potential applications, scientists can effectively harness this compound to drive innovation in medicinal chemistry.

References

- BenchChem. (n.d.). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.

- Kaur, H., et al. (2026, January 9). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances.

- Pipzine Chemicals. (n.d.). 1,2,3,4-Tetrahydropyridine Hydrochloride.

- Gedeon, S., et al. (2023, March 20). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).

- Kaur, H., et al. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing.

-

ResearchGate. (n.d.). Four component synthesis of 1,2,3,4-tetrahydropyridine derivative using organocatalyst. Retrieved from [Link]

- Al-Ostath, A., et al. (2025, December 31). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. Molecules.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. Retrieved from [Link]

- Patent 0500006. (1992, August 26). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine.

-

ResearchGate. (2026, January 9). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyridine. Retrieved from [Link]

- Mohsin, M., & Ahmad, S. (2018, October 11). Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. Turkish Journal of Chemistry.

- Santa Cruz Biotechnology. (n.d.).

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride. Retrieved from [Link]

-

RSC Publishing. (n.d.). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]

- G.J. Chemical Company, Inc. (n.d.).

- Lithofin. (2023, August 29).

- CDH Fine Chemical. (n.d.).

- Alfa Aesar. (2008, July 28).

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.com]

- 3. 1799434-61-9|1,2,3,4-Tetrahydropyridine hydrochloride|BLD Pharm [bldpharm.com]

- 4. Tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 5. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08375C [pubs.rsc.org]

- 6. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3,4-Tetrahydropyridine Hydrochloride | Properties, Uses, Safety, Supplier & Price China [pipzine-chem.com]

- 9. 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 14. gjchemical.com [gjchemical.com]

- 15. lithofin.com [lithofin.com]

- 16. louisville.edu [louisville.edu]

- 17. chemscene.com [chemscene.com]

- 18. 1,2,3,6-Tetrahydropyridine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 19. cdhfinechemical.com [cdhfinechemical.com]

Chemical properties of 1,2,3,4-tetrahydropyridine HCl vs free base

An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydropyridine: Hydrochloride Salt vs. Free Base

Introduction

The tetrahydropyridine (THP) scaffold is a foundational heterocyclic moiety in medicinal chemistry and organic synthesis, appearing in a multitude of natural products and pharmacologically active compounds.[1] These structures are integral to drugs targeting a wide array of conditions, including neurological and inflammatory diseases.[2][3] The 1,2,3,4-tetrahydropyridine isomer, an endocyclic enamine, possesses a unique reactivity profile that makes it a versatile synthetic intermediate.[4] However, for researchers, scientists, and drug development professionals, a critical understanding hinges not just on the core structure but on the profound chemical and physical differences between its common forms: the free base and its hydrochloride (HCl) salt.

The choice between using the free base or the HCl salt is a pivotal decision in synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive technical comparison, explaining the causality behind their distinct properties and offering practical insights for laboratory applications.

The Fundamental Acid-Base Equilibrium

At its core, the relationship between 1,2,3,4-tetrahydropyridine and its HCl salt is a classic acid-base equilibrium. The free base possesses a nitrogen atom with a lone pair of electrons, rendering it basic (a proton acceptor). When it reacts with an acid like hydrochloric acid, the nitrogen is protonated to form the corresponding ammonium salt, the hydrochloride. This process is reversible, and the predominant form in a solution is dictated by the pH of the medium and the pKa of the conjugate acid.

Caption: Acid-base equilibrium of 1,2,3,4-tetrahydropyridine.

Comparative Physicochemical Properties: A Head-to-Head Analysis

The protonation state of the nitrogen atom dramatically alters the molecule's physicochemical properties. These differences are crucial for practical handling, storage, and application.

| Property | 1,2,3,4-Tetrahydropyridine HCl | 1,2,3,4-Tetrahydropyridine (Free Base) | Rationale & Practical Implications |

| Physical State | Typically a crystalline solid.[7] | Often a liquid or low-melting solid. | Salts benefit from a stable crystal lattice, making them easier to weigh, handle, and purify by recrystallization. Free bases can be volatile and harder to handle accurately. |

| Melting Point | Significantly higher. | Lower. | The strong ionic interactions in the salt's crystal lattice require more energy to overcome compared to the weaker intermolecular forces of the free base. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol).[7] Insoluble in nonpolar organic solvents. | Generally soluble in a wide range of organic solvents (e.g., ether, dichloromethane, ethyl acetate). Poorly soluble in water. | Formulation: The high water solubility of the HCl salt is highly advantageous for aqueous formulations in drug development.[8] Synthesis/Workup: This differential solubility is exploited in extractions. The free base is extracted into an organic layer from a basic aqueous solution, while the salt remains in the aqueous layer. |

| Stability | Generally more stable to air and oxidation. Long shelf-life. | More susceptible to oxidation and degradation. The enamine moiety can be sensitive.[9] | Storage: The HCl salt is the preferred form for long-term storage due to its enhanced chemical stability. The free base may require storage under an inert atmosphere (e.g., nitrogen or argon). |

| Hygroscopicity | Can be hygroscopic (absorbs moisture from the air). | Generally less hygroscopic than the salt form. | Handling of the HCl salt may require a dry environment (e.g., a glove box) to prevent absorption of water, which can affect accurate weighing and stability. |

| Reactivity | The nitrogen lone pair is unavailable (protonated). The N-H bond is non-nucleophilic. | The nitrogen lone pair is available, making it a good nucleophile. The enamine double bond has specific reactivity. | Synthesis: To perform reactions at the nitrogen (e.g., N-alkylation, N-acylation), one must use the free base. The HCl salt effectively "protects" the nitrogen from such reactions. |

| Odor | Typically odorless. | Can have a characteristic amine-like odor.[7] | The volatility of the free base allows it to be detected by olfactory receptors. Salts are non-volatile and thus odorless. |

Reactivity: The Tale of Two Nucleophiles

The most significant chemical difference lies in the reactivity of the nitrogen atom.

-

Free Base: The unprotonated nitrogen of the 1,2,3,4-tetrahydropyridine free base is nucleophilic. It readily participates in reactions characteristic of secondary amines, such as acylation, alkylation, and Michael additions. Furthermore, the molecule's nature as an endocyclic enamine means the C=C double bond is electron-rich, making it susceptible to reactions with electrophiles.

-

HCl Salt: In the hydrochloride form, the nitrogen's lone pair is engaged in a bond with a proton. This renders the nitrogen non-nucleophilic and non-basic. It will not react with electrophiles like alkyl halides or acyl chlorides. This property is often used to strategic advantage in synthesis, where the nitrogen can be "protected" as its salt while chemical transformations are carried out elsewhere on the molecule.

Experimental Protocols: Interconversion and Application

The ability to easily and cleanly convert between the free base and its HCl salt is a fundamental technique in the laboratory.

Protocol 1: Conversion of HCl Salt to Free Base

This procedure is essential before performing a reaction that requires a nucleophilic nitrogen.

-

Dissolution: Dissolve the 1,2,3,4-tetrahydropyridine HCl salt in deionized water.

-

Basification: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring. Monitor the pH with a pH meter or pH paper, continuing addition until the pH is > 9.

-

Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The free base, being more soluble in the organic solvent, will move from the aqueous layer to the organic layer.

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the 1,2,3,4-tetrahydropyridine free base.

Caption: Workflow for converting the HCl salt to the free base.

Protocol 2: Preparation of HCl Salt from Free Base

This is a common final step to create a stable, solid product for storage or purification.

-

Dissolution: Dissolve the purified 1,2,3,4-tetrahydropyridine free base in a suitable anhydrous organic solvent in which the HCl salt is insoluble (e.g., diethyl ether or anhydrous isopropanol).

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.

-

Precipitation: The 1,2,3,4-tetrahydropyridine HCl salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted free base or impurities.

-

Drying: Dry the solid product under vacuum to remove residual solvent.

Conclusion

The distinction between 1,2,3,4-tetrahydropyridine hydrochloride and its free base is far from trivial; it is a central consideration that dictates experimental design and success. The HCl salt offers superior stability, handling characteristics, and aqueous solubility, making it the preferred form for drug formulation and long-term storage.[8] Conversely, the free base provides the necessary nucleophilicity at the nitrogen center, rendering it indispensable for a vast range of synthetic transformations.[10] A thorough understanding of their interconversion and distinct physicochemical properties empowers researchers to harness the full potential of this valuable heterocyclic scaffold, paving the way for innovations in organic synthesis and drug discovery.

References

-

ResearchGate. (n.d.). Four component synthesis of 1,2,3,4-tetrahydropyridine derivative using organocatalyst. Retrieved from [Link]

-

ACS Publications. (2014). Synthesis of Tetrahydropyridine Derivatives through a Modular Assembly Reaction Using 3,4-Dihydropyran as Dual Substrate and Template. Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. Retrieved from [Link]

-

RSC Publishing. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]

-

LookChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydropyridine-4-one. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of tetrahydropyridines by one-pot multicomponent reaction using nano-sphere silica sulfuric acid. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 1,2,3,4-Tetrahydropyridine Hydrochloride. Retrieved from [Link]

-

PMC. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

-

PMC. (n.d.). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Retrieved from [Link]

-

PMC. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. Retrieved from [Link]

-

PMC. (n.d.). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetrahydropyridines in nature and in alkaloids. Retrieved from [Link]

-

Spiral. (n.d.). C–H Activation Reactions of Tetrahydropyridines. Retrieved from [Link]

-

Auctores Journals. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyridine. Retrieved from [Link]

-

PMC. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Tetrahydropyridine – Knowledge and References. Retrieved from [Link]

-

PubMed. (1986). The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease. Retrieved from [Link]

-

Wikipedia. (n.d.). MPTP. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,2,3,6-Tetrahydropyridine. Retrieved from [Link]

-

PNAS. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 1,2,3,4-tetrahydro-1-(1-oxo-2-butenyl)-, (E)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine, 1-acetyl-1,2,3,4-tetrahydro-. Retrieved from [Link]

-

EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Chapter 8, Acid-base equilibria. Retrieved from [Link]

-

ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

-

ACS Publications. (n.d.). N-Methyl-1,2,3,4-tetrahydropyridine. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Illinois. (n.d.). Ch 14 Equilibria in Acid-Base Solutions. Retrieved from [Link]

-

MDPI. (n.d.). A Study of Acid-Base Equilibria in Acetonitrile Systems of 2-Halo(Cl,Br,I)-4-nitropicoline(3,5,6) N-oxides. Retrieved from [Link]

-

Michael Pilgaard's Web Chemistry. (n.d.). Equilibria for acids and bases. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

J. D. Cronk. (2023). CHEM 101 - Weak acid and weak base equilibria. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroacridine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bu.edu [bu.edu]

- 6. 1-Methyl-1,2,3,4-tetrahydropyridine-4-one|lookchem [lookchem.com]

- 7. 1,2,3,4-Tetrahydropyridine Hydrochloride | Properties, Uses, Safety, Supplier & Price China [pipzine-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

The Isomeric Dichotomy of Tetrahydropyridines: A Comparative Analysis of 1,2,3,4-THP and 1,2,3,6-THP Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The tetrahydropyridine (THP) ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] These six-membered nitrogen-containing heterocycles are not a monolith; their properties are critically defined by the placement of a single double bond within the ring. This structural nuance gives rise to distinct isomers, with 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine being the most frequently encountered in drug discovery.[1][4][5][6]

This guide moves beyond a superficial overview to provide a detailed, comparative analysis of these two key isomers. For the drug development professional, understanding the profound differences in their stability, reactivity, and synthetic accessibility is not merely an academic exercise—it is fundamental to rational drug design, scaffold selection, and the anticipation of metabolic pathways. We will dissect the causality behind their divergent chemical behaviors and provide field-proven insights into their synthesis and application.

Part 1: Core Structural and Physicochemical Differentiation

The fundamental distinction between 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine lies in the electronic nature conferred by the position of the endocyclic double bond relative to the nitrogen atom. This single difference dictates their classification and, consequently, their chemical personality.

-

1,2,3,4-Tetrahydropyridine is an endocyclic enamine . The double bond is conjugated with the nitrogen lone pair, creating an electron-rich system with nucleophilic character at the β-carbon (C5).

-

1,2,3,6-Tetrahydropyridine is an allylic amine . The double bond is isolated from the nitrogen atom by a saturated carbon, behaving more like a typical alkene, with the nitrogen functioning as a distinct basic center.

Caption: Molecular structures of 1,2,3,4-THP and 1,2,3,6-THP isomers.

Spectroscopic and Physical Properties

This structural divergence is clearly manifested in their spectroscopic signatures and physical properties. The enamine system of 1,2,3,4-THP is inherently less stable and more prone to oxidation and hydrolysis compared to the more conventional allylic amine structure of 1,2,3,6-THP.[5][7]

| Property | 1,2,3,4-Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine | Justification / Key Differences |

| IUPAC Name | 1,2,3,4-Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine | Reflects the positions of saturation. |

| Synonyms | Δ¹-Piperideine, Endocyclic Enamine | Δ³-Piperideine, Allylic Amine | Highlights the functional group and double bond position. |

| CAS Number | 37497-65-7[6] | 694-05-3[6][8][9] | Unique identifiers for each isomer. |

| Molecular Weight | 83.13 g/mol [6] | 83.13 g/mol [9][10] | Identical as they are isomers. |

| Boiling Point | Data not readily available (less stable) | 108 °C[9][11] | 1,2,3,6-THP is a distillable liquid. |

| Density | Data not readily available | ~0.911 g/mL at 25 °C[9][11] | Physical data is well-established for the more stable isomer. |

| ¹H NMR (Vinylic H) | ~4.6-4.8 ppm (1H, at C4) | ~5.6-5.8 ppm (2H, at C4 and C5) | Enamine protons are more shielded than alkene protons. |

| ¹³C NMR (Vinylic C) | C4: ~100 ppm, C5: ~135 ppm | C4 & C5: ~125-127 ppm | The enamine C4 is significantly upfield due to N-donation. |

| Stability | Less stable, prone to oxidation/hydrolysis[12] | Stable, colorless liquid[10][11] | The enamine functionality is inherently more reactive. |

Part 2: A Tale of Two Syntheses: Accessibility and Control

The synthetic routes to these isomers are markedly different, a direct consequence of their distinct electronic structures. The choice of strategy is a critical decision point, dictating precursor availability, reaction conditions, and potential byproducts.

Synthesis of 1,2,3,6-Tetrahydropyridines

This isomer is arguably the more synthetically accessible of the two. The most prevalent and reliable method involves the partial reduction of pyridinium salts. This approach is robust and benefits from readily available starting materials.

Workflow: Synthesis via Pyridinium Salt Reduction

Caption: Workflow for the synthesis of a 1,2,3,6-THP derivative.

Protocol: Synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine

-

Pyridinium Salt Formation: N-methylpyridinium iodide is formed by reacting pyridine with methyl iodide. This step is typically exothermic and proceeds readily.

-

Reduction: The pyridinium salt is dissolved in a solvent mixture (e.g., methanol/water) and cooled in an ice bath. Sodium borohydride (NaBH₄) is added portion-wise.

-

Causality: The borohydride delivers a hydride (H⁻) to the electron-deficient C2 or C6 position of the pyridinium ring. This generates a 1,2- or 1,6-dihydropyridine intermediate. A subsequent protonation and rearrangement cascade, followed by a second hydride attack, leads to the thermodynamically stable 1,2,3,6-tetrahydropyridine isomer.[6]

-

-

Workup and Isolation: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then dried and concentrated.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Other modern methods include ring-closing metathesis (RCM) and various palladium-catalyzed cyclizations, which offer access to highly substituted and complex derivatives.[6][13]

Synthesis of 1,2,3,4-Tetrahydropyridines

Synthesizing the enamine isomer is more challenging due to its higher reactivity. Strategies often involve the cyclization of carefully chosen acyclic precursors or the controlled modification of existing piperidine rings.

Protocol: Synthesis via Dehydrogenation of a Piperidine

-

Precursor Selection: Start with a suitable N-substituted piperidine.

-

Dehydrogenation: A common method involves mercuric acetate oxidation. The piperidine is refluxed with mercuric acetate in an aqueous solution.

-

Causality: This is an oxidative process that selectively removes two hydrogen atoms to form the more stable C=C double bond in the enamine configuration. The reaction is driven by the reduction of Hg(II) to elemental mercury.

-

-

Workup and Isolation: The elemental mercury is removed by filtration. The product is then isolated from the aqueous solution, often by basification and extraction.

-

Purification: Purification is typically achieved by chromatography, as the products can be sensitive.

More sophisticated methods include palladium-catalyzed cyclization-Heck reactions of allenamides and ring-closing metathesis of specific olefin-containing enamides.[14] A modular approach using 2-alkoxy-3,4-dihydropyran as a template offers a concise route to diverse derivatives.[7]

Part 3: Dichotomy of Reactivity and Application

The enamine versus allylic amine nature of the isomers creates two entirely different playgrounds for chemical reactions, leading to their application in distinct areas of drug discovery.

Caption: Comparative reaction pathways for the two THP isomers.

The Reactivity and Role of 1,2,3,6-Tetrahydropyridine

The 1,2,3,6-THP scaffold is most famously associated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . This compound's bioactivation pathway is a textbook example of toxification and a critical tool in neuroscience research.[15]

-

Bioactivation: MPTP, being lipophilic, crosses the blood-brain barrier.

-

Oxidation: Inside the brain, it is oxidized by the enzyme monoamine oxidase B (MAO-B) to the 1-methyl-4-phenyl-dihydropyridinium ion (MPDP⁺).

-

Further Oxidation: MPDP⁺ is then further oxidized to the ultimate toxicant, the 1-methyl-4-phenylpyridinium ion (MPP⁺).[16]

-

Neurotoxicity: MPP⁺ is a substrate for the dopamine transporter (DAT) and is actively taken up by dopaminergic neurons in the substantia nigra. Once inside, it inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and selective neuronal death.[17]

This tragic discovery has made MPTP an invaluable tool for inducing parkinsonism in animal models, allowing for the study of disease progression and the testing of new therapeutic agents.[5][18] Beyond MPTP, the 1,2,3,6-THP core is found in numerous compounds investigated for anti-inflammatory, anticancer, and antimicrobial properties.[3][4][19]

The Reactivity and Role of 1,2,3,4-Tetrahydropyridine

The enamine reactivity of the 1,2,3,4-THP isomer makes it a versatile synthetic intermediate. Its nucleophilic character at the C5 position allows for the controlled introduction of substituents, building molecular complexity. These scaffolds are found in various natural product alkaloids, such as aphyllidine and multiflorine.[7] Their utility is often as a building block for more complex heterocyclic systems. While less directly implicated in high-profile drugs compared to its isomer, its derivatives are explored in a wide range of therapeutic areas, often synthesized through multicomponent reactions to rapidly generate libraries of diverse structures for screening.[2][20][21]

| Bioactive Compound Class | Isomer Scaffold | Therapeutic Area / Application | Reference |

| MPTP | 1,2,3,6-THP | Research Tool (Parkinson's Disease Model) | [5][15][18] |

| Droperidol/Tazomeline Analogues | 1,2,3,6-THP | CNS Disorders (Schizophrenia, Alzheimer's) | [3] |

| Aphyllidine | 1,2,3,4-THP | Natural Product Alkaloid | [7] |

| CDK2 Kinase Inhibitors | General THP | Anticancer | [2] |

| MAO Inhibitors | General THP | CNS (Antidepressant, Neuroprotective) | [2][3] |

Conclusion: A Deliberate Choice in Drug Design

The distinction between 1,2,3,4- and 1,2,3,6-tetrahydropyridine is a clear illustration of how a subtle isomeric change can lead to a profound divergence in chemical behavior and strategic utility.

-

1,2,3,6-Tetrahydropyridine offers stability and well-defined reactivity at its alkene and amine functionalities. Its robust synthesis and the critical biological relevance of its derivatives, exemplified by MPTP, make it a frequent choice for scaffold-based drug design, particularly in neuroscience.

-

1,2,3,4-Tetrahydropyridine , the reactive enamine, presents greater synthetic challenges but offers unique opportunities as a nucleophilic building block for constructing complex molecular architectures. Its role is often more foundational, serving as a key intermediate en route to intricate target molecules.

For the researcher and drug development professional, the choice is not arbitrary. It is a deliberate decision based on the desired reactivity, stability, metabolic profile, and ultimate biological target. Understanding the core principles laid out in this guide is essential for harnessing the full potential of the tetrahydropyridine scaffold and navigating the path from initial concept to innovative therapeutic agent.

References

-

Four component synthesis of 1,2,3,4-tetrahydropyridine derivative using organocatalyst. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023, March 20). Auctores Journals. Retrieved February 17, 2026, from [Link]

-

Synthesis of 1,2,3,6-tetrahydropyridines. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

Wang, Y., et al. (2014). Synthesis of Tetrahydropyridine Derivatives through a Modular Assembly Reaction Using 3,4-Dihydropyran as Dual Substrate and Template. Organic Letters, 16(17), 4502–4505. [Link]

-

Synthesis of 1,2,3,4-tetrahydropyridines. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

1,2,3,6-Tetrahydropyridine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

-

Tetrahydropyridine. (n.d.). Grokipedia. Retrieved February 17, 2026, from [Link]

- Synthesizing method of N-substituent-1,2,3,6-tetrahydropyridine. (n.d.). Google Patents.

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 7). RSC Publishing. Retrieved February 17, 2026, from [Link]

-

Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches. (2015, August 13). University of Arizona. Retrieved February 17, 2026, from [Link]

-

1,2,3,6-Tetrahydropyridine. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

-

Bodor, N., et al. (1990). Reactivity of biologically important reduced pyridines. 2. Oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MNDO study. Journal of the American Chemical Society. [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022, November 1). PMC. Retrieved February 17, 2026, from [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 9). PMC - NIH. Retrieved February 17, 2026, from [Link]

- Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process. (n.d.). Google Patents.

-

Tetrahydropyridine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

-

1,2,3,6-Tetrahydropyridine. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

-

Photoinduced 1,2,3,4-tetrahydropyridine ring conversions. (n.d.). Beilstein Journals. Retrieved February 17, 2026, from [Link]

-

(PDF) Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. (2018, October 11). ResearchGate. Retrieved February 17, 2026, from [Link]

-

1,2,3,4-Tetrahydroacridine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

-

1,2,3,6-Tetrahydropyridine. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

-

1,2,3,4-Tetrahydropyridine Hydrochloride. (n.d.). Pipzine Chemicals. Retrieved February 17, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (2025, December 31). PMC. Retrieved February 17, 2026, from [Link]

-

1H-nuclear magnetic resonance (NMR) spectrum of 1,2,3,4-tetrahydropyrimidine derivative 4. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

C–H Activation Reactions of Tetrahydropyridines. (n.d.). Spiral. Retrieved February 17, 2026, from [Link]

-

Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

-

Comparison of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 1-methyl-4-phenylpyridinium (MPP+) effects on mouse heart norepinephrine. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

-

Tetrahydropyridine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 17, 2026, from [Link]

-

Differential Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Motor Behavior and Dopamine Levels at Brain Regions in Three Different Mouse Strains. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

-

1,2,3,6-Tetrahydropyridine 97 | 694-05-3. (n.d.). MilliporeSigma. Retrieved February 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2,3,6-Tetrahydropyridine [webbook.nist.gov]

- 9. 1,2,3,6-Tetrahydropyridine 97 694-05-3 [sigmaaldrich.com]

- 10. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,2,3,6-TETRAHYDROPYRIDINE | 694-05-3 [chemicalbook.com]

- 12. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 14. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Comparison of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 1-methyl-4-phenylpyridinium (MPP+) effects on mouse heart norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Motor Behavior and Dopamine Levels at Brain Regions in Three Different Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08375C [pubs.rsc.org]

1,2,3,4-Tetrahydropyridine hydrochloride structure and molecular weight

An In-depth Technical Guide to 1,2,3,4-Tetrahydropyridine Hydrochloride for Researchers and Drug Development Professionals

Introduction

The tetrahydropyridine (THP) scaffold is a foundational heterocyclic moiety in medicinal chemistry, recognized for its prevalence in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] As partially hydrogenated derivatives of pyridine, tetrahydropyridines exist in three isomeric forms, with the 1,2,3,4-tetrahydropyridine isomer being a particularly valuable building block in the synthesis of complex nitrogen-containing molecules.[3][4] This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydropyridine hydrochloride, focusing on its core chemical and physical properties, synthesis, characterization, and applications, tailored for professionals in research and drug development.

PART 1: Core Molecular and Physicochemical Profile

A fundamental understanding of the structure and physical properties of 1,2,3,4-tetrahydropyridine hydrochloride is essential for its effective use in a laboratory setting.

Chemical Structure and Nomenclature

1,2,3,4-Tetrahydropyridine is a six-membered heterocyclic compound containing a nitrogen atom and one endocyclic double bond.[3] The hydrochloride salt is formed by the protonation of the nitrogen atom.

-

IUPAC Name: 1,2,3,4-Tetrahydropyridinium chloride

-

Common Name: 1,2,3,4-Tetrahydropyridine hydrochloride

-

Chemical Formula: C₅H₁₀ClN[5]

-

CAS Number: 1799434-61-9[6]

Below is the chemical structure of 1,2,3,4-Tetrahydropyridine and its hydrochloride salt.

Caption: Chemical structures of the free base and hydrochloride salt.

Molecular Weight

The molar mass of the compound is a critical parameter for stoichiometric calculations in chemical reactions.

-

1,2,3,4-Tetrahydropyridine (Free Base): 83.13 g/mol [4]

-

1,2,3,4-Tetrahydropyridine Hydrochloride: 119.59 g/mol [5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,2,3,4-tetrahydropyridine hydrochloride.

| Property | Value | Source(s) |

| Appearance | Solid | [5] |

| Solubility in Water | Soluble | [5] |

| Odor | Typical amine-like | [5] |

| pH in Solution | Acidic | [5] |

| Melting Point | Data varies by supplier | [5] |

| Boiling Point | Data varies by supplier | [5] |

PART 2: Synthesis and Spectroscopic Characterization

The synthesis of the tetrahydropyridine ring is a well-explored area of organic chemistry, with numerous methodologies available to researchers.

Synthetic Strategies

The construction of the 1,2,3,4-tetrahydropyridine scaffold can be achieved through several synthetic routes. These methods offer varying degrees of efficiency, stereoselectivity, and substrate scope.

-

Reduction of Pyridines or Dihydropyridines: A common approach involves the partial hydrogenation of corresponding pyridine or dihydropyridine precursors.[7]

-

Ring-Closing Metathesis (RCM): RCM of functionalized olefins containing an enamide moiety provides a powerful route to protected cyclic enamides.[8]

-

Multicomponent Reactions (MCRs): MCRs have emerged as an efficient and environmentally friendly strategy for the one-pot synthesis of diverse and complex THP derivatives.[2][9] These reactions, often catalyzed by organocatalysts, allow for the rapid assembly of the tetrahydropyridine core from simple starting materials.[10]

-

Cyclization of Acyclic Precursors: Intramolecular condensation or cyclization of acyclic amines or enamides can lead to the formation of the tetrahydropyridine ring.[7]

Caption: General synthetic pathways to 1,2,3,4-tetrahydropyridine derivatives.

Spectroscopic Characterization Protocol

Accurate characterization of the synthesized 1,2,3,4-tetrahydropyridine hydrochloride is crucial for confirming its structure and purity.[1]

Objective: To confirm the chemical structure and assess the purity of a synthesized batch of 1,2,3,4-tetrahydropyridine or its derivatives.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectrum is expected to show characteristic signals for the protons on the tetrahydropyridine ring. For the parent compound, one would expect signals corresponding to the vinylic proton, the allylic protons, and the protons on the saturated carbons of the ring.[11][12]

-

¹³C NMR: Acquire a ¹³C NMR spectrum to identify the carbon skeleton. The spectrum should display distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the saturated portion of the ring.[11][13]

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample (e.g., KBr pellet or thin film) and record the IR spectrum. Key vibrational bands to look for include N-H stretching (for the hydrochloride salt), C=C stretching of the enamine, and C-H stretching of the aliphatic and vinylic protons.[14]

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a suitable mass spectrometry technique (e.g., ESI, GC-MS). The mass spectrum should show a molecular ion peak (or M+H⁺ peak) corresponding to the calculated molecular weight of the compound.[14]

-

Data Interpretation

The obtained spectroscopic data should be carefully analyzed and compared with literature values for known 1,2,3,4-tetrahydropyridine derivatives to confirm the identity of the synthesized compound.[12][13]

PART 3: Applications in Research and Drug Development

The 1,2,3,4-tetrahydropyridine scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.

A Versatile Synthetic Intermediate

The chemical flexibility of the tetrahydropyridine ring makes it an invaluable intermediate in organic synthesis.[9] The enamine functionality allows for a variety of chemical transformations, enabling the construction of more complex, fused heterocyclic systems and the introduction of diverse substituents.[3] This versatility has been exploited in the synthesis of numerous natural products and their analogues.[10]

Pharmacological Significance

Derivatives of tetrahydropyridine exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.[2][15]

-

Antimicrobial and Antifungal Agents: Certain THP derivatives have shown promising activity against various bacterial and fungal strains.[1][16]

-

Anti-inflammatory and Analgesic Properties: The scaffold has been incorporated into molecules designed as anti-inflammatory and pain-relieving agents.[2][17]

-

Anticancer Activity: Some tetrahydropyridine-containing compounds have demonstrated antiproliferative effects and are being investigated as potential anticancer therapeutics.[2][17]

-

Neurological and Psychiatric Disorders: The THP core is present in compounds that interact with various receptors in the central nervous system, such as dopamine and serotonin receptors, suggesting their potential in treating neurological and psychiatric conditions.[1]

-

Antimalarial Agents: Recent research has focused on hybrid molecules incorporating the tetrahydropyridine scaffold for the development of new antimalarial drugs to combat resistance.[18]

Caption: The central role of the THP core in developing diverse therapeutic agents.

PART 4: Safety, Handling, and Storage

Proper handling and storage of 1,2,3,4-tetrahydropyridine hydrochloride are imperative to ensure laboratory safety.

Hazard Identification

Based on available safety data sheets, this compound presents the following potential hazards:

-

Eye Irritation: May cause serious eye irritation.[19]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[19][20]

Recommended Handling and Storage Protocols

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles with side-shields or a face shield.[20]

-

Hand Protection: Use impervious protective gloves.[20]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[20][21]

-

Respiratory Protection: If dust is generated, use a suitable respirator.[20][22]

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[20][21]

-

Ensure eyewash stations and safety showers are readily accessible.[21]

Handling Procedures:

-

Avoid breathing dust.[19]

-

Do not eat, drink, or smoke when handling the substance.[20][23]

-

Wash hands thoroughly after handling.[19]

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[21][22]

-

Store away from incompatible materials such as strong oxidizing agents.[21]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[19][20]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[20][21]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[19][20]

-

If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[20][21]

Conclusion

1,2,3,4-Tetrahydropyridine hydrochloride is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its versatile structure serves as a key building block for a multitude of derivatives with a wide range of biological activities. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective application in the development of novel therapeutics and other advanced materials. Future research will undoubtedly continue to unlock the full potential of this important heterocyclic scaffold.[1]

References

-

Four component synthesis of 1,2,3,4-tetrahydropyridine derivative using organocatalyst. ResearchGate. Available at: [Link]

-

Synthesis of Tetrahydropyridine Derivatives through a Modular Assembly Reaction Using 3,4-Dihydropyran as Dual Substrate and Template. ACS Publications. (2014-08-13). Available at: [Link]

-

Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal. Available at: [Link]

-

Tetrahydropyridine. Grokipedia. Available at: [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. (2026-01-07). Available at: [Link]

-

1,2,3,4-Tetrahydropyridine Hydrochloride. Pipzine Chemicals. Available at: [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. PMC. (2022-11-01). Available at: [Link]

-

1,2,3,4-Tetrahydroacridine. PubChem. Available at: [Link]

-

Tetrahydropyridine. Wikipedia. Available at: [Link]

-

Photoinduced 1,2,3,4-tetrahydropyridine ring conversions. Beilstein Journals. Available at: [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC. (2026-01-09). Available at: [Link]

-

The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. (2023-03-20). Available at: [Link]

-

(PDF) Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. ResearchGate. (2018-10-11). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC. (2025-12-31). Available at: [Link]

-

¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time... ResearchGate. Available at: [Link]

-

Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. Available at: [Link]

-

Tetrahydropyridine appended 8-aminoquinoline derivatives: Design, synthesis, in silico, and in vitro antimalarial studies. Malaria World. (2024-07-31). Available at: [Link]

-

File:1,2,3,4-Tetrahydropyridine.svg. Wikimedia Commons. Available at: [Link]

-

(PDF) Photoinduced 1,2,3,4-tetrahydropyridine ring conversions. ResearchGate. (2015-11-11). Available at: [Link]

-

Chemical Properties of Pyridine, 2,3,4,5-tetrahydro- (CAS 505-18-0). Cheméo. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 5. 1,2,3,4-Tetrahydropyridine Hydrochloride | Properties, Uses, Safety, Supplier & Price China [pipzine-chem.com]

- 6. 1799434-61-9|1,2,3,4-Tetrahydropyridine hydrochloride|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08375C [pubs.rsc.org]

- 11. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. ijrcs.org [ijrcs.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.com]

- 18. malariaworld.org [malariaworld.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. fishersci.com [fishersci.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Pharmacological Versatility of 1,2,3,4-Tetrahydropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of 1,2,3,4-tetrahydropyridine derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent structural flexibility of the tetrahydropyridine scaffold allows for a wide range of substitutions, leading to a vast chemical space with a broad spectrum of pharmacological properties. This document will delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds, offering valuable insights for researchers and professionals engaged in drug development.

Introduction to 1,2,3,4-Tetrahydropyridines: A Privileged Scaffold

The 1,2,3,4-tetrahydropyridine (THP) core is a six-membered nitrogen-containing heterocycle with one double bond. This structural motif is found in numerous natural products and synthetic molecules, underscoring its importance as a "privileged structure" in drug discovery.[1] The versatility of the THP scaffold allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activities.[1] The discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound instrumental in Parkinson's disease research, spurred extensive investigation into the synthesis and biological evaluation of THP derivatives.[1][2]

Synthesis of 1,2,3,4-Tetrahydropyridine Derivatives

The construction of the tetrahydropyridine ring system can be achieved through various synthetic strategies. One of the most common and efficient methods is the one-pot multicomponent reaction (MCR).[3] This approach offers several advantages, including atom economy, high yields, and the ability to generate diverse libraries of compounds from simple starting materials.[3] For instance, a four-component synthesis involving aromatic aldehydes, anilines, and β-ketoesters can be catalyzed by an organocatalyst to produce highly substituted tetrahydropyridine derivatives.[3][4] Other synthetic routes include classical cyclization reactions and modern catalytic methods.[1][5]

Diverse Biological Activities of 1,2,3,4-Tetrahydropyridine Derivatives

The chemical diversity of 1,2,3,4-tetrahydropyridine derivatives translates into a wide array of biological activities. These compounds have shown promise in various therapeutic areas, including neuroprotection, cancer, infectious diseases, and inflammation.

Neuroprotective Effects

The central nervous system is a key target for many tetrahydropyridine derivatives.[1] Their neuroprotective potential stems from their ability to modulate various neurological pathways and receptors. For example, certain derivatives have been investigated for their role in mitigating the effects of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[6][7] The neurotoxin MPTP has been crucial in developing animal models of Parkinson's disease, as its metabolite, MPP+, selectively destroys dopaminergic neurons.[1] This has driven research into THP derivatives that can protect these neurons from damage.[6][8] Some derivatives exhibit their neuroprotective effects by inhibiting enzymes such as acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy.[9]

Mechanism of Action in Neuroprotection:

One of the proposed mechanisms for the neuroprotective effects of some tetrahydropyridine derivatives involves the modulation of signaling pathways like the AKT/PI3K pathway and the mitochondrial apoptotic pathway.[6] For instance, tetrahedral framework nucleic acids (TFNAs) have been shown to inhibit and repair 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced apoptosis in PC12 cells by reducing the accumulation of α-synuclein, a key pathological marker in Parkinson's disease.[6]

Caption: Neuroprotective mechanism of a tetrahydropyridine derivative.

Anticancer Activity

Numerous studies have highlighted the potential of tetrahydropyridine derivatives as anticancer agents.[10][11][12][13][14] These compounds have demonstrated cytotoxic activity against various cancer cell lines, including those of the breast, colon, and liver.[10][15][16] The anticancer effects can be attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell cycle progression and tubulin polymerization.[16]

Mechanism of Anticancer Action:

Some 3,4-dihydropyridine-2(1H)-thiones, which are structurally related to tetrahydropyridines, have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[16] This disruption of the microtubule network leads to the formation of aberrant mitotic spindles, cell cycle arrest, and ultimately, apoptosis in cancer cells.[16]

| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 1,2,4-Triazole Pyridine Derivative | Murine Melanoma (B16F10) | 41.12 - 61.11 | [13] |

| 4-Aryl-1,4-Dihydropyridine | HeLa (Cervical) | 2.3 - 59.0 | [15] |

| 4-Aryl-1,4-Dihydropyridine | MCF-7 (Breast) | 5.2 - 61.1 | [15] |

| 3,4-Dihydropyridine-2(1H)-thione | Melanoma (A375) | 1.71 | [16] |

Antimicrobial Activity

The tetrahydropyridine scaffold is a promising template for the development of novel antimicrobial agents.[1] Derivatives have shown activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][10][17]

Several tetrahydropyridine and related dihydropyridine derivatives have exhibited potent antibacterial activity.[11][18][19] For example, certain C2-substituted 1,4-dihydropyridine analogues have shown significant inhibitory effects against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli.[18] The antibacterial efficacy is often influenced by the nature and position of substituents on the tetrahydropyridine ring.[18]

The antifungal potential of tetrahydropyridine derivatives is also well-documented.[17][19][20] Synthetic analogs of piperideines found in fire ant venom, which contain a 2,3,4,5-tetrahydropyridine moiety, have demonstrated significant antifungal activity against opportunistic fungal pathogens like Cryptococcus neoformans and Candida species.[17] The length of the C-6 alkyl chain in these compounds appears to be a critical determinant of their antifungal potency.[17]

| Compound | Organism | MIC/MFC (µg/mL) | Reference |

| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | Cryptococcus neoformans | 3.8 | [17] |

| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | Candida albicans | 15.0 | [17] |

| 1,4-Dihydropyridine Derivative | Escherichia coli | 8 | [11] |

| 1,4-Dihydropyridine Derivative | Candida albicans | 4 | [11] |

Anti-inflammatory Activity

Certain tetrahydropyridine derivatives have demonstrated potent anti-inflammatory properties.[21][22][23][24] They can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[21][22] For instance, a pyrrole derivative with a tetrahydropyridine group has shown significant inhibitory activity against lipopolysaccharide (LPS)-induced TNF-α production both in vitro and in vivo.[21] The anti-inflammatory effects of some pyridine-4-one derivatives, which share structural similarities, may be linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent.[24]

Sources

- 1. benchchem.com [benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 6. Neuroprotective and Neurotherapeutic Effects of Tetrahedral Framework Nucleic Acids on Parkinson's Disease in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docta.ucm.es [docta.ucm.es]

- 8. mdpi.com [mdpi.com]

- 9. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scialert.net [scialert.net]

- 12. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines | MDPI [mdpi.com]

- 16. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 23. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Bibik | Acta Biomedica Scientifica [actabiomedica.ru]

- 24. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 1,2,3,4-Tetrahydropyridine Hydrochloride

This guide details the solubility, stability, and handling protocols for 1,2,3,4-Tetrahydropyridine (1,2,3,4-THP) hydrochloride .

Executive Summary

1,2,3,4-Tetrahydropyridine hydrochloride (CAS: 1799434-61-9 for the salt; 37497-65-7 for free base) presents a specific challenge in solution chemistry: high physical solubility but low chemical stability in aqueous media.

While the hydrochloride salt is highly soluble in water due to its ionic nature, the compound is a cyclic enamine salt. In aqueous environments—particularly at neutral or basic pH—it is prone to rapid hydrolysis (ring-opening) or trimerization. Therefore, DMSO is the required solvent for stable stock solutions , while aqueous working solutions must be prepared immediately prior to use and maintained at low temperature.

Critical Safety Note: Do not confuse this isomer with 1,2,3,6-tetrahydropyridine (the core structure of the neurotoxin MPTP). While structurally distinct, rigorous safety precautions (gloves, fume hood) are mandatory for all tetrahydropyridine derivatives due to potential biological activity.

Chemical Identity & Mechanistic Context

To handle this compound correctly, one must understand its tautomeric behavior.

-

The Structure: 1,2,3,4-THP is an enamine (C=C-N).

-

The Salt: The hydrochloride salt exists primarily as the iminium ion (protonated at the

-carbon or nitrogen), which stabilizes the ring. -

The Instability: Upon dissolution in water, if the pH rises (approaching pKa), the salt deprotonates to the free enamine. Enamines react with water (hydrolysis) to form open-chain amino-aldehydes (e.g., 5-aminopentanal) or polymerize into isotripiperideine.

Mechanistic Pathway Diagram

The following diagram illustrates the solvation and degradation pathways that dictate the handling protocols.

Caption: Figure 1. Solvation and degradation pathways. Note that stability is maintained only in anhydrous DMSO or highly acidic aqueous conditions.

Solubility Profile

The following data summarizes the solubility limits and stability windows.

| Solvent | Solubility Limit (Est.) | Stability Window | Primary Application |

| DMSO | > 50 mg/mL | Months (-20°C) | Stock Solution Storage |

| Water | > 20 mg/mL | < 1 Hour (4°C) | Immediate Assay Use Only |

| Ethanol | > 10 mg/mL | Days (-20°C) | Intermediate Synthesis |

| PBS (pH 7.4) | Soluble | Unstable (Minutes) | Avoid for Storage |

-

Water: The salt dissolves instantly. However, "solubility" is deceptive here; the compound physically dissolves but chemically degrades over time.

-

DMSO: The preferred vehicle. The lack of water prevents hydrolytic ring opening.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)

Purpose: To create a long-term storage solution (e.g., 100 mM) for aliquoting.

-

Calculate Mass: Determine the mass required for a 100 mM concentration.

-

MW of 1,2,3,4-THP HCl ≈ 119.59 g/mol .[1]

-

Example: To make 1 mL, weigh 11.96 mg .

-

-

Weighing: Weigh the solid quickly in a dehumidified environment (hygroscopic risk).

-

Dissolution: Add sterile, anhydrous DMSO (Grade: ≥99.9%).

-

Mixing: Vortex gently until clear. Do not sonicate extensively to avoid heating.

-

Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C or -80°C .

-

Validating Step: Visually inspect for precipitation after thawing. If clear, the stock is physically stable.

-

Protocol B: Preparation of Aqueous Working Solution

Purpose: For immediate biological assays or synthesis steps.

-

Thaw Stock: Thaw the DMSO stock on ice.

-

Buffer Selection: Use a slightly acidic buffer (e.g., Acetate buffer pH 5.0) if the assay permits. If neutral PBS (pH 7.4) is required, proceed immediately to step 3.

-

Dilution: Dilute the DMSO stock into the aqueous buffer immediately before addition to the system .

-

Rule of Thumb: Keep final DMSO concentration < 0.5% for cell assays.

-

-

Usage Window: Use within 30 minutes . Discard unused aqueous solution.

-

Why? At neutral pH, the half-life of the enamine form is short.

-

Workflow Diagram: Handling Sequence

Caption: Figure 2. Recommended handling workflow to minimize hydrolytic degradation.

References

-

Pipzine Chemicals. (n.d.). 1,2,3,4-Tetrahydropyridine Hydrochloride Product Properties. Retrieved from

-

BLD Pharm. (n.d.). Product Data Sheet: 1,2,3,4-Tetrahydropyridine hydrochloride (CAS 1799434-61-9). Retrieved from

-

Guidechem. (n.d.). Safety Data Sheet (SDS) for Tetrahydropyridine Derivatives. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Tetrahydropyridine Isomers. Retrieved from

-

Cheng, X., et al. (2003).[2] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[2]

Sources

The Tetrahydropyridine Scaffold: A Cornerstone in Modern Alkaloid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Tetrahydropyridine Core

The tetrahydropyridine (THP) framework, a six-membered nitrogen-containing heterocycle with a single double bond, stands as a pivotal structural motif in the realm of natural products and medicinal chemistry.[1] Its prevalence within a vast array of biologically active alkaloids underscores its evolutionary selection as a privileged scaffold for interacting with biological systems.[2][3] From a synthetic standpoint, the inherent functionalities of the THP ring—the enamine or imine-like reactivity and the defined stereochemical landscape—offer a versatile platform for the stereocontrolled elaboration into more complex alkaloid architectures.[4][5]

This technical guide provides a comprehensive exploration of contemporary strategies that leverage the tetrahydropyridine scaffold as a key intermediate in the total synthesis of alkaloids. We will delve into the mechanistic underpinnings and practical applications of powerful synthetic methodologies, including the Diels-Alder reaction, Ring-Closing Metathesis (RCM), and transition-metal-catalyzed cyclizations. Through detailed protocols and illustrative case studies, this document aims to equip researchers with the knowledge to strategically incorporate THP-based methodologies into their own synthetic endeavors.

I. The Aza-Diels-Alder Reaction: A Convergent Approach to Complex Fused Systems

The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an aza-diene or a dienophile containing a nitrogen atom, is a powerful and convergent method for the construction of tetrahydropyridine rings.[5][6] This strategy is particularly effective for rapidly assembling the core structures of polycyclic alkaloids, often with excellent control over stereochemistry.[7][8]

Causality in Experimental Design: The Case of Isoquinuclidine Alkaloids

The isoquinuclidine core is a prominent feature in several important indole alkaloids, including catharanthine and ibogaine.[8] The synthesis of this bicyclic system via an aza-Diels-Alder reaction of a 1,2-dihydropyridine is a prime example of strategic bond formation. The choice of an N-protected dihydropyridine as the diene component is critical; the protecting group modulates the electronic properties of the diene and influences the stereochemical outcome of the cycloaddition.[7]

Experimental Protocol: Organocatalyzed Diels-Alder Reaction for an Isoquinuclidine Core [8]

This protocol describes the enantioselective synthesis of a substituted isoquinuclidine, a key intermediate for alkaloids like catharanthine.

Step 1: Catalyst Preparation

-

A valine-derived 1,2-aminoalcohol catalyst is utilized to induce enantioselectivity. The rationale for this choice lies in the ability of the catalyst to form a chiral iminium ion with the dienophile, thereby directing the facial selectivity of the diene's approach.

Step 2: Reaction Setup

-